molecular formula C3H10IN5 B14216509 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide CAS No. 817177-70-1

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide

Cat. No.: B14216509
CAS No.: 817177-70-1
M. Wt: 243.05 g/mol
InChI Key: PXOQZZVXCYSYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with nitriles, followed by iodination to introduce the iodide ion. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized tetrazoles .

Scientific Research Applications

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, depending on the nature of the metal ion and the specific biological context .

Comparison with Similar Compounds

  • 1,3-Dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide
  • 1-Amino-4,5-dimethyl-1H-tetrazole
  • 1-Amino-4,5-dimethyl-4,5-dihydro-1H-imidazole

Uniqueness: 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its ability to form stable coordination complexes with metal ions sets it apart from other tetrazole derivatives .

Properties

CAS No.

817177-70-1

Molecular Formula

C3H10IN5

Molecular Weight

243.05 g/mol

IUPAC Name

4,5-dimethyl-1,5-dihydrotetrazol-1-ium-1-amine;iodide

InChI

InChI=1S/C3H9N5.HI/c1-3-7(2)5-6-8(3)4;/h3H,4H2,1-2H3;1H

InChI Key

PXOQZZVXCYSYJX-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](N=NN1C)N.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.